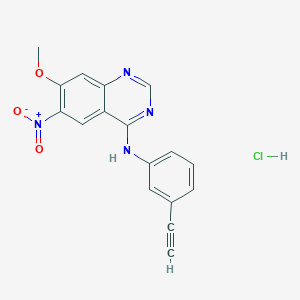
2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole
説明
The compound “2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole” is an organic compound that contains a furan ring, a pyridine ring, and a 1,3,4-oxadiazole ring. The furan and pyridine rings are connected by a methylene bridge, and the oxadiazole ring is attached to the furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a pyridine ring, and a 1,3,4-oxadiazole ring. The furan and pyridine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the furan, pyridine, and 1,3,4-oxadiazole rings. These rings could potentially undergo various reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan, pyridine, and 1,3,4-oxadiazole rings could influence its polarity, solubility, and reactivity .作用機序
The mechanism of action of 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can induce changes in gene expression and protein synthesis. Physiologically, this compound can affect various organs and tissues in the body, including the liver, kidney, and brain.
実験室実験の利点と制限
One advantage of using 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole in lab experiments is its high yield synthesis method. This compound is also relatively stable and easy to handle. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole. One direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another direction is to study its antimicrobial properties and develop new antibiotics based on this compound. Additionally, this compound can be used as a building block for the synthesis of new materials with unique properties, which can be studied in material science. Overall, this compound has a wide range of potential applications in various fields of science, and further research is needed to fully explore its properties and potential.
科学的研究の応用
2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole has shown potential applications in various fields of science such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, this compound has been used as a building block for the synthesis of new materials with interesting properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-(furan-2-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-3-9(7-13-5-1)8-18-12-15-14-11(17-12)10-4-2-6-16-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCMTKLIFTUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198277.png)
![Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B3198280.png)
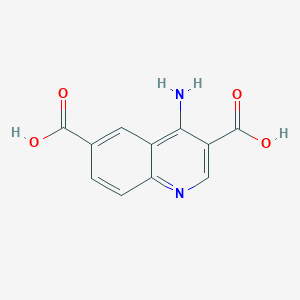
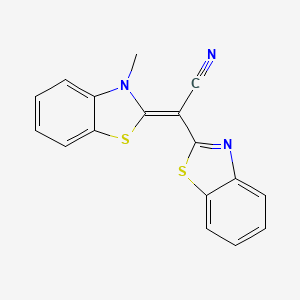
![sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B3198295.png)
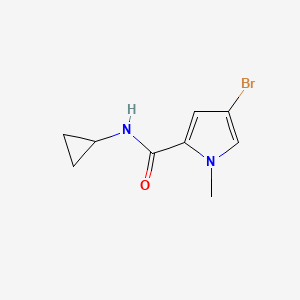
![N-(4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198303.png)
![N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198311.png)
![N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198312.png)
![2-(3-ethylphenoxy)-N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198317.png)
![2-(2,3-dimethylphenoxy)-N-(4-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198322.png)
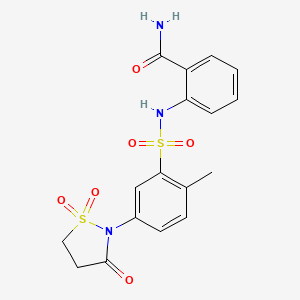
![Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3198342.png)
